molecular formula C10H8ClN3O2 B2501207 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole CAS No. 1260778-01-5

1-(Chloromethyl)-4-(2-nitrophenyl)imidazole

Cat. No.: B2501207
CAS No.: 1260778-01-5
M. Wt: 237.64
InChI Key: KKOZKOXBKBWYQC-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(2-nitrophenyl)imidazole is an organic compound that features an imidazole ring substituted with a chloromethyl group at the 1-position and a nitrophenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where the imidazole ring reacts with a nitrophenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-4-(2-nitrophenyl)imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under mild pressure and temperature conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azido derivatives or thiocyanate-substituted imidazoles.

    Reduction: The major product is 1-(Chloromethyl)-4-(2-aminophenyl)imidazole.

    Oxidation: Products include nitroso derivatives or other oxidized forms of the nitrophenyl group.

Scientific Research Applications

1-(Chloromethyl)-4-(2-nitrophenyl)imidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

    Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(2-nitrophenyl)imidazole depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, preventing substrate access and subsequent catalytic activity.

    Receptor Modulation: It can interact with specific receptors on cell surfaces, altering signal transduction pathways and cellular responses.

    Chemical Reactivity: The chloromethyl and nitrophenyl groups confer reactivity, allowing the compound to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-4-(2-nitrophenyl)benzimidazole: Similar structure but with a benzimidazole ring.

    1-(Chloromethyl)-4-(2-nitrophenyl)pyrazole: Similar structure but with a pyrazole ring.

    1-(Chloromethyl)-4-(2-nitrophenyl)triazole: Similar structure but with a triazole ring.

Uniqueness

1-(Chloromethyl)-4-(2-nitrophenyl)imidazole is unique due to its specific combination of functional groups and the imidazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both chloromethyl and nitrophenyl groups allows for versatile chemical modifications and applications in various fields.

Properties

IUPAC Name

1-(chloromethyl)-4-(2-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-6-13-5-9(12-7-13)8-3-1-2-4-10(8)14(15)16/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOZKOXBKBWYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN(C=N2)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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